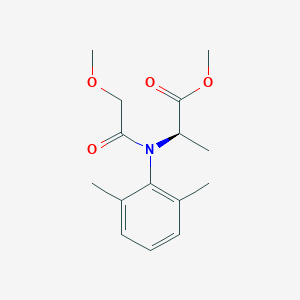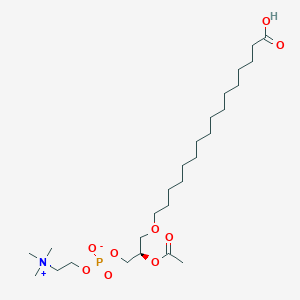
CPAP
概要
説明
Continuous Positive Airway Pressure (CPAP) is a common treatment for obstructive sleep apnea. It works by maintaining a steady stream of positive air pressure to keep the airways open during sleep .
Synthesis Analysis
This compound machines are designed to deliver a continuous stream of air at a pressure setting determined by your healthcare provider. The machine consists of a motor that pressurizes room air, a hose to deliver the pressurized air, and a mask worn by the user .Chemical Reactions Analysis
This compound machines do not involve chemical reactions. They function by mechanically pressurizing air to prevent the collapse of the user’s airways during sleep .Physical And Chemical Properties Analysis
The physical properties of a this compound machine include its size, weight, and the design of its components. The machine does not have chemical properties as it does not undergo any chemical reactions .科学的研究の応用
新生児ケア
CPAPは、新生児の非侵襲的な呼吸サポートとして、よく研究されている方法です。 . 死亡や気管支肺異形成(BPD)を防ぐために、挿管や人工呼吸器よりも優れています。 現在の最善の慣行は、早産児の呼吸を、出生時からthis compoundでサポートすることです。 .
非侵襲的な呼吸サポート
This compoundは、吸気と呼気の両方で一定の圧力をかけることで、非侵襲的な呼吸サポートを提供します。 これにより、機能的残気量が増加し、閉塞または換気不足の肺胞が開き、肺内右左シャントが減少します。 .
肺疾患の管理
肺疾患の病態生理、乳児の妊娠期間、地域の新生児施設の状況は、可能な限り最善の非侵襲的な呼吸サポートのアドバイスをする際に考慮されます。 This compoundは、多くの場合、好ましい選択肢です。 .
胎児から新生児への移行
This compoundは、出生時の肺生理の複雑な変化に重要な役割を果たします。 胎児から新生児への移行期にある乳児に、継続的な拡張圧力を提供します。 .
将来の実施
低資源国におけるthis compoundの将来的な導入には、使いやすく、消耗品へのアクセスが容易で、包括的なユーザー主導のトレーニングが必要です。 指標の標準化、最適な医療従事者のパフォーマンスをサポートする介入、長期的なヘルスケアシステムへの統合を成功させるために必要な条件に関するさらなる研究が必要です。 .
作用機序
Safety and Hazards
将来の方向性
The future of CPAP technology holds promise for further innovation and customization. Developments in artificial intelligence and machine learning algorithms may enable personalized this compound therapy, adapting pressure settings and humidification levels in real-time based on individual sleep patterns and physiological responses .
特性
IUPAC Name |
[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXOBRCEXMRQQ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926521 | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129879-41-0 | |
| Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




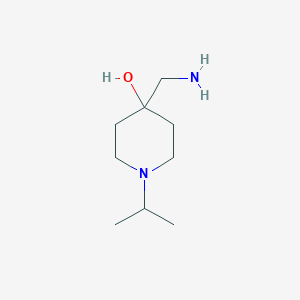
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)


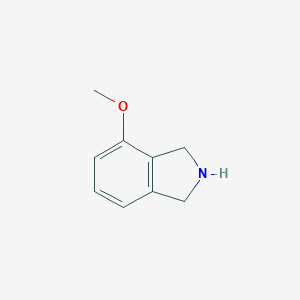

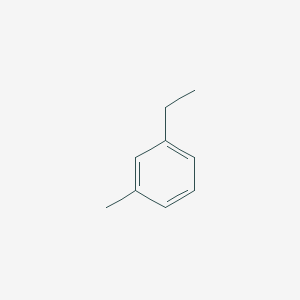
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)



